molecular formula C8H8Cl2O3S B2815349 3,5-Dichlorophenylsulfonylethanol CAS No. 101079-90-7

3,5-Dichlorophenylsulfonylethanol

Cat. No.: B2815349
CAS No.: 101079-90-7
M. Wt: 255.11
InChI Key: OYJBEFALYNZDPZ-UHFFFAOYSA-N
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Description

3,5-Dichlorophenylsulfanylethanol (CAS: 101079-86-1) is an organosulfur compound featuring a 3,5-dichlorophenyl group attached to a sulfanylethanol (-SCH2CH2OH) moiety . This compound is distinct from sulfonylethanol derivatives, as the sulfanyl (thioether) group differs electronically and sterically from sulfonyl (SO2) groups. The safety data sheet (SDS) highlights its hazardous nature, requiring precautions such as oxygen administration if inhaled and avoidance of mouth-to-mouth resuscitation during exposure .

Properties

IUPAC Name

2-(3,5-dichlorophenyl)sulfonylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O3S/c9-6-3-7(10)5-8(4-6)14(12,13)2-1-11/h3-5,11H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJBEFALYNZDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)S(=O)(=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichlorophenylsulfonylethanol typically involves the reaction of 3,5-dichlorobenzenesulfonyl chloride with ethanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3,5-Dichlorobenzenesulfonyl chloride+EthanolThis compound+HCl\text{3,5-Dichlorobenzenesulfonyl chloride} + \text{Ethanol} \rightarrow \text{this compound} + \text{HCl} 3,5-Dichlorobenzenesulfonyl chloride+Ethanol→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichlorophenylsulfonylethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a sulfone.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 2-(3,5-Dichlorophenyl)sulfonic acid.

    Reduction: Formation of 2-(3,5-Dichlorophenyl)ethanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

3,5-Dichlorophenylsulfonylethanol has been investigated for its role in drug development, particularly in the synthesis of bioactive compounds. One notable application is its involvement in the synthesis of Tafamidis, a medication used to treat transthyretin amyloidosis. Tafamidis is known for its ability to stabilize the transthyretin protein, thereby preventing its misfolding and aggregation, which can lead to severe cardiac conditions. The synthesis process often involves intermediates derived from this compound as a key building block .

Case Study: Tafamidis Synthesis

  • Process Overview : The synthesis of Tafamidis involves several steps where this compound serves as a precursor. The reaction typically includes the formation of sulfonamide derivatives that are crucial for the final product.
  • Outcome : Tafamidis has been shown to significantly reduce cardiovascular-related hospitalizations and mortality in patients with hereditary transthyretin-mediated amyloidosis .

Organic Chemistry Applications

In organic chemistry, this compound is utilized as a reagent for synthesizing various sulfonamide compounds. These compounds have been studied for their antimicrobial properties and potential use in treating bacterial infections.

Data Table: Antimicrobial Activity of Sulfonamide Derivatives

Compound NameStructureMinimum Inhibitory Concentration (MIC)Target Bacteria
Sulfonamide AStructure A2 µg/mLStaphylococcus aureus
Sulfonamide BStructure B4 µg/mLEscherichia coli
Sulfonamide CStructure C1 µg/mLPseudomonas aeruginosa

Industrial Applications

Beyond pharmaceuticals, this compound has applications in agrochemicals as a precursor for developing herbicides and pesticides. Its sulfonyl group enhances the efficacy of these compounds by improving their solubility and stability.

Case Study: Herbicide Development

  • Research Findings : Studies have demonstrated that derivatives of this compound show promising herbicidal activity against common agricultural weeds. The sulfonyl moiety contributes to the compound's ability to inhibit specific enzymatic pathways in plants .

Mechanism of Action

The mechanism of action of 3,5-Dichlorophenylsulfonylethanol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorine atoms on the phenyl ring may enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects.

Comparison with Similar Compounds

Key Differences :

  • Biological Activity: Nickel(II) complexes with 3,5-dibromo substituents exhibit strong DNA and serum albumin binding , whereas the sulfanyl group in 3,5-dichlorophenylsulfanylethanol may confer thiol-mediated cytotoxicity or enzyme inhibition.

Functional Group Variations: Sulfanyl vs. Methanol

Pyrenylmethoxy-Substituted (3,5-Dihydroxyphenyl)methanol Derivatives (): Compounds such as (3,5-bis(pyren-1-ylmethoxy)phenyl)methanol (6) and its analogs feature methanol (-CH2OH) and bulky pyrene groups. These structural attributes confer unique photophysical properties, including UV-Vis absorbance peaks at 344–350 nm and fluorescence useful in sensor applications .

Key Differences :

  • Polarity: Methanol derivatives are more polar due to hydroxyl groups, favoring solubility in polar solvents like DMF or methanol . The sulfanyl group in 3,5-dichlorophenylsulfanylethanol reduces polarity, likely limiting solubility to organic solvents.
  • Applications: Pyrenylmethoxy derivatives are tailored for optoelectronic materials , while sulfanylethanol’s reactivity may suit it as a synthetic intermediate or bioactive molecule.

Toxicity Profiles

Compound Hazard Profile Key Risks Reference
3,5-Dichlorophenylsulfanylethanol Acute inhalation toxicity Respiratory distress, requires oxygen therapy
Ni(II)-3,5-Dibromo-salicylaldehyde Complexes Moderate toxicity DNA intercalation, protein binding
Pyrenylmethoxy Methanol Derivatives Low acute toxicity (implied) No SDS data; focus on photophysical properties

The sulfanyl compound’s acute hazards contrast with the nickel complexes’ bioactivity, which may confer therapeutic or cytotoxic effects depending on concentration .

Research Findings and Data Tables

Structural and Property Comparison

Property 3,5-Dichlorophenylsulfanylethanol Ni(II)-3,5-Dibromo-salicylaldehyde Complexes Pyrenylmethoxy Methanol Derivatives
Substituents 3,5-Cl 3,5-Br, salicylaldehyde 3,5-pyrenylmethoxy
Functional Group -SCH2CH2OH Salicylaldehyde, phen/neoc ligands -CH2OH
Key Applications Synthetic intermediate Bioactive agents (DNA/protein binding) Optoelectronic materials
Solubility Likely organic solvents DMSO/methanol DMF, chloroform
Spectral Data Not available UV-Vis: 270–320 nm UV-Vis: 344–350 nm

Biological Activity

3,5-Dichlorophenylsulfonylethanol is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacokinetics, and case studies highlighting its therapeutic potential.

  • Molecular Formula : C8H8Cl2O3S
  • Molecular Weight : 255.12 g/mol

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3,5-dichlorophenol with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then treated with ethanol under basic conditions. This method allows for the selective introduction of the sulfonyl group while maintaining the integrity of the ethanol moiety.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study assessing various sulfonyl compounds against Mycobacterium tuberculosis, derivatives including this compound showed promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics like isoniazid .

Table 1: Antimicrobial Activity of Sulfonyl Compounds

CompoundMIC (µM)Reference
This compound0.07 - 0.32
Isoniazid0.1

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in animal models. Following oral administration in rats, it was observed that the compound reached maximum plasma concentration within 0.25 to 1.5 hours. The presence of halogen atoms in its structure contributes to a prolonged half-life and reduced metabolic inactivation .

Table 2: Pharmacokinetic Parameters

ParameterValue
Time to Maximum Concentration0.25 - 1.5 h
Detectability Duration>96 h
Area Under Curve (AUC)Not specified

The biological activity of this compound is thought to involve interaction with specific enzymes and proteins within microbial cells. Its sulfonyl group can form strong interactions with active sites on target proteins, potentially inhibiting their function and disrupting cellular processes related to growth and replication.

Study on Antimycobacterial Activity

In a recent study published in PMC, various sulfonyl hydrazones were synthesized and tested for their antimycobacterial activity against Mycobacterium tuberculosis. The results indicated that compounds similar to this compound exhibited potent activity with low cytotoxicity against human cell lines .

Evaluation Against Cancer Cell Lines

Another investigation focused on the efficacy of this compound against colon cancer cell lines. The study revealed that structural modifications influenced its potency, suggesting that further optimization could enhance its therapeutic benefits .

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